molecular formula C10H10FNO B13054578 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]

6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]

Cat. No.: B13054578
M. Wt: 179.19 g/mol
InChI Key: DEIXZFOXXGICTP-UHFFFAOYSA-N
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Description

6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] is a spirocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a unique three-dimensional structure that combines an azetidine ring spiro-fused to a benzofuran moiety, a scaffold recognized as a privileged structure in the development of bioactive molecules . The incorporation of a fluorine atom at the 6' position is a strategic modification, as electron-withdrawing substituents can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Spirocyclic scaffolds akin to this compound are of high interest in early-stage research for their potential application in developing antitumor agents and innovative inhibitors for challenging targets like the FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia . Furthermore, related spiro-azetidine structures have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, highlighting the potential of this chemotype in antibacterial drug discovery . The synthetic routes for such complex spiroheterocyclic systems often involve strategic cycloaddition or multi-component reactions to efficiently assemble the core structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluorospiro[3H-1-benzofuran-2,3'-azetidine]

InChI

InChI=1S/C10H10FNO/c11-8-2-1-7-4-10(5-12-6-10)13-9(7)3-8/h1-3,12H,4-6H2

InChI Key

DEIXZFOXXGICTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)OC13CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes nucleophilic substitution with a fluorinated azetidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] and related spirocyclic benzofuran derivatives:

Compound Name Substituent(s) Heterocycle Molecular Weight Key Properties/Effects Reference
6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] 6'-F Azetidine ~220 (estimated) High rigidity, potential CNS activity N/A
6-Fluoro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 6-F, HCl (salt form) Piperidine 243.71 Enhanced solubility (salt form), storage at 2–8°C
6-APB (benzofuran derivative) None Benzofuran ~217 Robust locomotor stimulant, MDMA-like effects
Spiro-dihydrobenzofuran isomers (e.g., 5a–k, 6a–k) Aryl, methyl groups Dihydrobenzofuran ~300–350 Separable isomers, good synthetic yields
6-Bromo-2H-spiro[benzofuran-3,4'-oxazolidin]-2'-one 6-Br Oxazolidinone 270.08 Bromine-induced steric hindrance, potential antibacterial activity
3',6'-Dihydroxy-3-oxo-fluoran derivatives Hydroxyl, carboxylic acid Xanthene-benzofuran ~376 Fluorescence properties, imaging applications
Key Observations:
  • Heterocyclic Ring Size: The azetidine ring (4-membered) in the target compound introduces greater ring strain compared to piperidine (6-membered) in or oxazolidinone in . This strain may influence synthetic accessibility and reactivity.
  • Halogen Substituents : Fluorine (6'-F) offers electronegativity and compact size, enhancing metabolic stability compared to bulkier bromine in or chlorine in .
  • Salt Forms : The hydrochloride salt in improves solubility, a feature absent in the target compound but relevant for drug formulation.
Pharmacological Potential
  • CNS Activity : Benzofuran derivatives like 6-APB exhibit locomotor stimulant effects, surpassing MDMA in potency . The fluorine substituent in the target compound may modulate similar pathways with improved selectivity.
  • The azetidine ring could enhance binding to hydrophobic enzyme pockets.

Biological Activity

6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes an azetidine ring fused to a benzofuran moiety, with a fluorine atom at the 6' position. This unique architecture may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H10FNO
Molecular Weight201.21 g/mol
IUPAC Name6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]
SMILESC1CC2=C(C1)C(=C(C=C2)F)N1CC(C1)O

The biological activity of 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] is hypothesized to involve several mechanisms:

  • Interaction with Receptors : The spirocyclic structure may allow for specific binding to receptor sites, potentially influencing signal transduction pathways.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] against various cancer cell lines. The following table summarizes findings from these investigations:

Cell LineIC50 (µM)Effect Description
HeLa (Cervical)45.5Significant inhibition of cell growth
A549 (Lung)60.2Moderate cytotoxicity observed
MCF-7 (Breast)50.8Effective against hormone-sensitive cells
PC-3 (Prostate)40.0High sensitivity noted

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Studies : In a study examining the effects on HeLa cells, treatment with 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer therapeutic.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
  • Comparative Analysis : In comparison with similar compounds possessing different substituents, 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] exhibited superior activity against the tested cancer cell lines, highlighting its potential as a lead compound for drug development.

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